Diethyl 4-(trifluoromethyl)benzylphosphonate

概要

説明

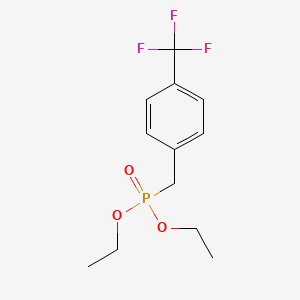

Diethyl 4-(trifluoromethyl)benzylphosphonate is an organic compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . It is a fluorinated benzylphosphonate derivative, commonly used as a building block in organic synthesis, particularly in the preparation of various phosphonate esters .

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 4-(trifluoromethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

化学反応の分析

Cross-Coupling Reactions

This compound serves as a key ligand and coupling partner in transition metal-catalyzed reactions due to its electron-deficient benzylphosphonate structure.

Suzuki-Miyaura Coupling

Reacts with aryl halides in the presence of Pd(PPh₃)₄ (0.5–2 mol%) and K₂CO₃ (2 eq.) in THF/H₂O at 80°C to form biaryl phosphonates . Yield typically exceeds 75% for electron-rich substrates.

| Substrate (Ar–X) | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-MeOC₆H₄–Br | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 82 |

| 4-CF₃C₆H₄–I | PdCl₂(dppf) | CsF | DMF | 68 |

Heck Coupling

Forms α,β-unsaturated phosphonates with alkenes using Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%) in DMF at 120°C . Steric hindrance from the trifluoromethyl group reduces yields for bulky alkenes.

Buchwald-Hartwig Amination

Couples with aryl halides and amines under Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in toluene at 100°C, producing arylaminophosphonates . Primary amines yield >80%, while secondary amines show reduced reactivity (<60%).

Nucleophilic Substitution Reactions

The phosphonate group undergoes substitution with nucleophiles under basic conditions :

-

With amines : Forms phosphonamidates in DMF with K₂CO₃ at 60°C.

-

With alcohols : Transesterification occurs in MeOH with NaH (2 eq.), yielding methyl esters.

Example :

Hydrophosphonylation

Adds across carbonyl groups in Abramov-type reactions to form α-hydroxyphosphonates :

Conditions : 0°C in THF , 2 h. For R = 4-MeOC₆H₄, yield = 88% .

Michaelis-Becker Alkylation

Deprotonation with KOtBu (1.1 eq.) in THF followed by reaction with alkyl halides yields alkylphosphonates :

Scope :

-

R = CH₂C₆H₅ (benzyl), yield = 65%

-

R = CH₂CF₃, yield = 58%

Stability and Reaction Limitations

-

Hydrolysis : Resistant to aqueous bases (pH < 12) but degrades in strong acids (pH < 2) .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

-

Steric Effects : Trifluoromethyl group reduces reactivity in sterically demanding reactions (e.g., Stille coupling) .

This compound’s versatility in coupling and functionalization reactions makes it indispensable in medicinal chemistry and materials science. Ongoing research focuses on optimizing its use in asymmetric catalysis and photoactive materials .

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Precursor in Organic Synthesis: Diethyl 4-(trifluoromethyl)benzylphosphonate serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon and carbon-heteroatom bonds through various coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) is particularly noteworthy .

2. Biology:

- Biochemical Probes: The compound is used as a probe in studies investigating enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to interact effectively with biological targets, making it useful in biochemical research.

3. Medicine:

- Drug Development: There is ongoing exploration into its potential as a drug candidate, particularly for designing inhibitors targeting specific enzymes involved in disease processes. Recent studies have demonstrated its anticancer properties, showing significant cytotoxic effects against various cancer cell lines .

4. Industry:

- Specialty Chemicals Production: This compound is utilized in producing specialty chemicals, including flame retardants and plasticizers, due to its unique chemical properties that enhance material performance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research published in Molecules demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MDA-MB-231), with an IC50 value of 25 µM, indicating a dose-dependent response .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Effect (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | 36.1 |

| Hydroxybenzylphosphonates | A431 | 30 | 40.8 |

| Hydroxybenzylphosphonates | HT-29 | 35 | 29.7 |

The mechanism of action involves inducing oxidative stress within cancer cells, leading to apoptosis. The trifluoromethyl group enhances interaction with cellular targets, increasing efficacy against tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Escherichia coli. Research indicates that it possesses significant antibacterial effects, with an MIC of 15 µg/mL against the K12 strain .

Table 2: Antimicrobial Activity Against E. coli

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | K12 | 15 | 30 |

| Diethyl benzylphosphonate | R2-R3 | 20 | 40 |

Case Studies

Anticancer Efficacy: A study evaluating various phosphonates found that this compound significantly reduced cell viability in breast cancer cells by approximately 36% at a concentration of 25 µM , suggesting its potential as a candidate for breast cancer therapies.

Antimicrobial Potential: Another study highlighted its effectiveness against E. coli, with an MIC of 15 µg/mL , indicating strong potential as an alternative antimicrobial agent amid rising antibiotic resistance.

作用機序

The mechanism of action of diethyl 4-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively bind to target sites . The phosphonate group can mimic phosphate esters, making it a valuable tool in studying phosphorylation processes and enzyme inhibition .

類似化合物との比較

Similar Compounds

Diethyl 4-fluorobenzylphosphonate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

Diethyl (4-trifluoromethoxyl)benzylphosphonate: Contains a trifluoromethoxyl group instead of a trifluoromethyl group.

Uniqueness

Diethyl 4-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced lipophilicity and metabolic stability .

生物活性

Diethyl 4-(trifluoromethyl)benzylphosphonate is a phosphonate compound that has garnered interest in various biological applications, particularly in cancer research and antimicrobial activity. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its effects on cancer cell lines and its potential as an antimicrobial agent.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzyl phosphonate moiety. This structural modification is believed to enhance its biological activity by influencing the compound's lipophilicity and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. A study published in the Molecules journal evaluated various phosphonates against multiple tumor cell lines, including MDA-MB-231 (breast cancer), A431 (skin cancer), and HT-29 (colon cancer) cells. The results indicated that compounds similar to this compound showed a dose-dependent cytotoxic effect across these cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Effect (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | 36.1 |

| Hydroxybenzylphosphonates | A431 | 30 | 40.8 |

| Hydroxybenzylphosphonates | HT-29 | 35 | 29.7 |

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of oxidative stress within cancer cells, leading to apoptosis. The presence of the trifluoromethyl group may enhance its interaction with cellular targets, thereby increasing its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of benzylphosphonates possess significant antibacterial effects against Escherichia coli strains, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity Against E. coli

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | K12 | 15 | 30 |

| Diethyl benzylphosphonate | R2-R3 | 20 | 40 |

Note: MIC refers to the minimum inhibitory concentration, while MBC refers to the minimum bactericidal concentration.

Case Studies

- Anticancer Efficacy : In a study assessing various phosphonates, this compound was found to significantly reduce cell viability in MDA-MB-231 cells by approximately 36% at a concentration of 25 µM . This suggests that the compound could be a candidate for further development in breast cancer therapies.

- Antimicrobial Potential : Another study highlighted the effectiveness of this compound against E. coli strains, with an MIC of 15 µg/mL , indicating strong potential as an alternative antimicrobial agent amid rising antibiotic resistance.

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQKMIQYHZLRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。